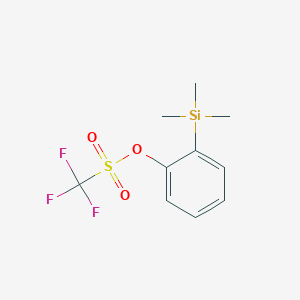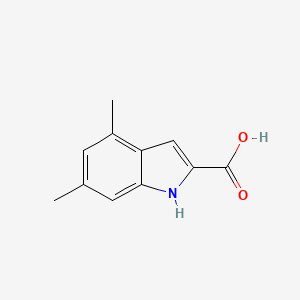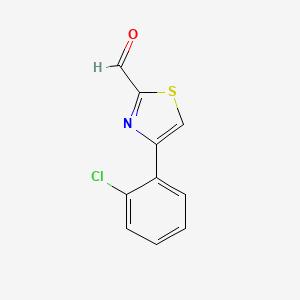![molecular formula C11H15NO4S B1306704 2-{[(4-メチルフェニル)スルホニル]アミノ}ブタン酸 CAS No. 69676-71-7](/img/structure/B1306704.png)
2-{[(4-メチルフェニル)スルホニル]アミノ}ブタン酸
説明
2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid is a compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amino group. While the specific compound is not directly discussed in the provided papers, similar compounds with sulfonyl groups have been synthesized and studied for various applications, including as intermediates in dye production and pharmaceuticals, as well as in complexation with metals for potential biological activities.
Synthesis Analysis
The synthesis of related sulfonyl-containing compounds has been reported using different starting materials and synthesis routes. For instance, a scalable synthesis of 2-[(4-dodecyloxyphenyl)sulfonyl]butanoic acid was developed starting from phenol, involving steps such as etherification, chlorosulfonation, reduction, nucleophilic reaction by C-S coupling, and hydrolyzation, achieving an overall yield of 66% . Similarly, the synthesis of 3-methyl-2-(phenylsulfonylamido)butanoic acid involved complexation with metals, indicating the versatility of sulfonyl-containing compounds in forming various derivatives .
Molecular Structure Analysis
The molecular structure of sulfonyl-containing compounds can be complex, with the potential for various intermolecular interactions. For example, in the case of 3-methyl-2-(phenylsulfonylamido)butanoic acid, molecules are connected via N–H···O–H bonds forming a 2D polymeric network, which is evident from crystallographic analysis . The presence of the sulfonyl group can also influence the electron delocalization and bond lengths within the molecule, as observed in other sulfur-nitrogen compounds .
Chemical Reactions Analysis
Sulfonyl groups are known to participate in various chemical reactions, including sulfonation, which can be used to remove undesired isomers in the synthesis of pharmaceutical intermediates, such as 4,4-bis(4-fluorophenyl)butanoic acid . The reactivity of the sulfonyl group can thus be exploited to achieve specific outcomes in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl-containing compounds are influenced by their molecular structure. The presence of metal complexes, as seen in the case of 3-methyl-2-(phenylsulfonylamido)butanoic acid, can impart antimicrobial and enzyme inhibition activities, as well as moderate antioxidant activity . The sulfonyl group's ability to form strong intermolecular bonds can also affect the compound's solubility, melting point, and other physical properties.
科学的研究の応用
もちろんです!2-{[(4-メチルフェニル)スルホニル]アミノ}ブタン酸の科学研究における用途について、6つのユニークな用途に焦点を当てて、包括的な分析を紹介します。
抗潰瘍剤
2-{[(4-メチルフェニル)スルホニル]アミノ}ブタン酸は、抗潰瘍剤としての可能性について研究されてきました。研究によると、この化合物は胃の分泌を阻害し、化学物質やストレス誘発性潰瘍から胃粘膜を保護することができます。 胃の微小体におけるH+/K+ ATPase活性を阻害することで作用し、これは胃の酸分泌に不可欠です .
抗菌性
この化合物は、有望な抗菌性を示しています。研究では、さまざまな細菌株に対する有効性が実証されており、新しい抗菌剤の開発における潜在的な候補となっています。 この化合物のスルホンアミド基は、細菌のフォール酸合成を阻害することで細菌の増殖を阻害する能力で知られています .
抗炎症作用
2-{[(4-メチルフェニル)スルホニル]アミノ}ブタン酸は、その抗炎症作用について研究されています。これは、プロ炎症性サイトカインの産生を阻害し、炎症を軽減することができます。 そのため、関節炎や炎症性腸疾患などの炎症性疾患の治療薬としての可能性があります .
がん研究
この化合物は、がん研究における可能性について調査されています。in vitroでがん細胞の増殖を阻害する能力を示しています。 そのメカニズムは、がん細胞の増殖と生存に不可欠な特定の酵素と経路の阻害を伴います .
神経保護効果
研究によると、2-{[(4-メチルフェニル)スルホニル]アミノ}ブタン酸は、神経保護効果を持つ可能性があります。これは、アルツハイマー病やパーキンソン病などの神経変性疾患でよく見られる酸化ストレスとアポトーシスからニューロンを保護することができます。 そのため、神経保護薬の開発における潜在的な候補となります .
抗酸化作用
この化合物は、その抗酸化作用について研究されています。これは、フリーラジカルを消去し、酸化ストレスを軽減することができます。これは、細胞損傷と老化を防ぐために有益です。 この特性は、酸化ダメージを軽減することを目的としたサプリメントや医薬品の開発に特に役立ちます .
作用機序
Pharmacokinetics
- Compound X is absorbed from the gastrointestinal tract (or other routes of administration) into the bloodstream . It likely distributes throughout the body, reaching various tissues and organs. Enzymes in the liver or other tissues metabolize Compound X. The compound is eventually eliminated, primarily through renal excretion.
将来の方向性
The future directions for research on “2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid” could include further exploration of its potential antiulcer effects , as well as a more detailed investigation of its synthesis, chemical reactions, and physical and chemical properties. Additionally, more research is needed to understand its safety profile and potential hazards.
特性
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-10(11(13)14)12-17(15,16)9-6-4-8(2)5-7-9/h4-7,10,12H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFPTFVQZWHPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390537 | |
| Record name | 2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69676-71-7 | |
| Record name | 2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes these 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid derivatives particularly interesting for antimicrobial development?
A: These compounds are designed with an amino acid side chain, a feature that often enhances biological activity and interaction with biological targets. Research has shown that the presence of a (2$S)$-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl] amino]butanoic acid hydrazide moiety in the structure contributes to significant antimicrobial activity, particularly against Gram-positive bacteria. [] This is further corroborated by the study on N-(arylsulfonyl) Valine Hydrazones, where the inclusion of an amino acid side chain led to promising anti-HIV activity. []
Q2: How does the structure of these compounds relate to their antimicrobial activity?
A: While the exact mechanism of action for these acylhydrazones is still under investigation, it is clear that structural modifications significantly impact their efficacy. For instance, compound 23, featuring a specific acyl group attached to the hydrazide moiety, demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 3.9 µg/mL. [] This highlights the importance of the acyl group in determining the antimicrobial spectrum and potency. Similarly, within the N-(arylsulfonyl) Valine Hydrazones, specific structural features led to potent anti-HIV activity with promising CC50 values. [] Further research exploring structure-activity relationships is crucial to optimize these compounds for targeted antimicrobial therapy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





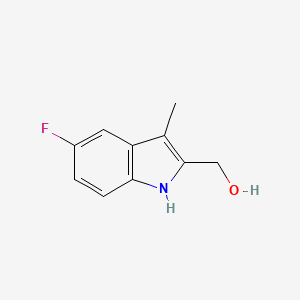
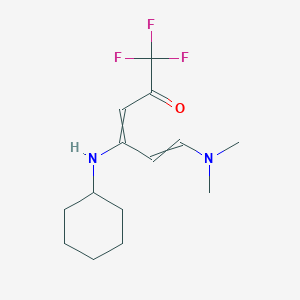

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-toluidino)-2-propen-1-one](/img/structure/B1306644.png)
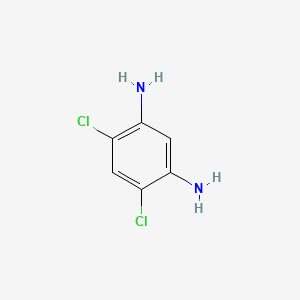
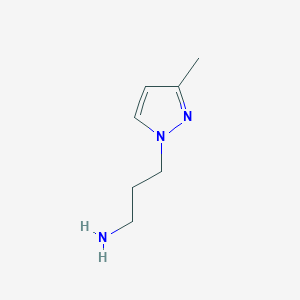
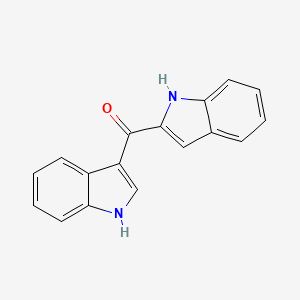
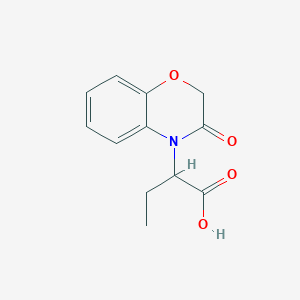
![2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid](/img/structure/B1306664.png)
